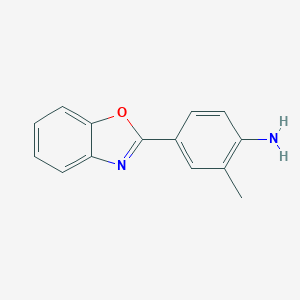

4-(1,3-Benzoxazol-2-yl)-2-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

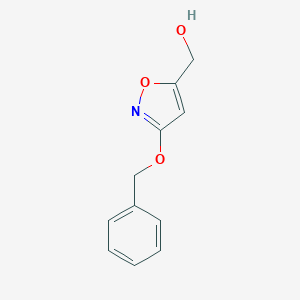

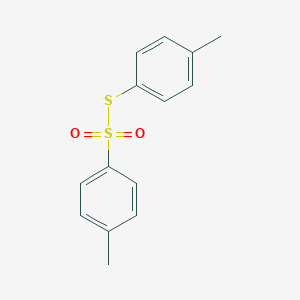

The compound "4-(1,3-Benzoxazol-2-yl)-2-methylaniline" is a molecule that contains a benzoxazole ring, which is a heterocyclic compound consisting of a fusion of benzene and oxazole rings. The methylaniline part of the molecule indicates the presence of an aniline derivative with a methyl group substitution. This type of compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of "4-(1,3-Benzoxazol-2-yl)-2-methylaniline," they do provide insights into related compounds and methodologies that could be relevant. For instance, the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides through copper-catalyzed azide-alkyne cycloaddition (CuAAC) suggests a potential pathway for constructing similar benzoxazole-containing compounds . The importance of substitution patterns for antiproliferative activity in these compounds could also be informative for the synthesis and functionalization of "4-(1,3-Benzoxazol-2-yl)-2-methylaniline."

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the conjugation between the benzene and oxazole rings, which can influence the electronic properties of the molecule. The paper on the structure of a rearrangement product, 1-methyl-3-(5-amino-1-benzylimidazol-4-yl)-1,2,4-triazole, provides an example of how the planarity and conjugation in a related heterocyclic system can affect the molecule's properties, such as hydrogen bonding and π-π stacking interactions .

Chemical Reactions Analysis

The papers do not provide specific reactions for "4-(1,3-Benzoxazol-2-yl)-2-methylaniline," but they do offer insights into the reactivity of similar compounds. For example, the study of arylamides as antimicrotubule agents indicates that the introduction of heterocyclic substitutions can be tolerated and can modulate biological activity . This suggests that "4-(1,3-Benzoxazol-2-yl)-2-methylaniline" may also undergo various chemical reactions to introduce different substituents, potentially altering its chemical and biological properties.

Physical and Chemical Properties Analysis

The photophysical properties of benzoxazole derivatives, as discussed in the study of solvatochromism of a benzoxazole-containing fluorescence probe, demonstrate the sensitivity of these compounds to solvent polarity and their potential as probes in biophysical studies . The large excited-state dipole moment observed in this study indicates a significant change in electronic distribution upon excitation, which could be relevant for understanding the properties of "4-(1,3-Benzoxazol-2-yl)-2-methylaniline." Additionally, the quantum chemical calculations performed on a triazole molecule provide a framework for predicting the vibrational frequencies, electronic absorption, and other properties that could be applied to the analysis of "4-(1,3-Benzoxazol-2-yl)-2-methylaniline" .

Applications De Recherche Scientifique

Antimicrobial Scaffolds and Defense Metabolites

Benzoxazinoids, including benzoxazole derivatives, have been identified as crucial plant defense metabolites with potential antimicrobial properties. These compounds, produced by the Poaceae family and some dicots, serve roles in allelopathy and defense against biological threats. Notably, the 1,4-benzoxazin-3-one backbone of benzoxazoles is highlighted for its potential as a scaffold for designing new antimicrobial agents. Studies have demonstrated the synthetic derivatives of this backbone to exhibit potent activity against pathogenic fungi and bacteria, underscoring the relevance of benzoxazole derivatives in developing new antimicrobial strategies (de Bruijn, Gruppen, & Vincken, 2018).

Neurological Disease Imaging

In the realm of neurological diseases, benzoxazole derivatives have been explored as imaging ligands for amyloid plaques in Alzheimer's disease. Radioligands based on benzoxazole structures have shown promise in PET imaging to distinguish between Alzheimer's patients and healthy controls, offering insights into the progression of the disease and aiding in the evaluation of new anti-amyloid therapies (Nordberg, 2007).

Mécanisme D'action

Target of Action

Benzoxazole derivatives have been known to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Benzoxazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects

Biochemical Pathways

Benzoxazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific structures and targets .

Result of Action

Benzoxazole derivatives are known to exhibit a range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .

Orientations Futures

Benzoxazole derivatives have gained a lot of importance in recent years due to their wide spectrum of pharmacological activities and their use in intermediates for the preparation of new biological materials . There has been a large upsurge in the synthesis of benzoxazole via different pathways, indicating a promising future direction for this class of compounds .

Propriétés

IUPAC Name |

4-(1,3-benzoxazol-2-yl)-2-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-9-8-10(6-7-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVMKKSXLVXFQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388181 |

Source

|

| Record name | 4-(1,3-benzoxazol-2-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Benzoxazol-2-yl)-2-methylaniline | |

CAS RN |

792946-65-7 |

Source

|

| Record name | 4-(1,3-benzoxazol-2-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3-methyl-1H-pyrazol-5-yl)phenyl]amine](/img/structure/B181181.png)

![(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile](/img/structure/B181184.png)

![6,11-dihydro-5H-benzo[b]carbazole](/img/structure/B181189.png)

![n-[2-Methyl-5-(propan-2-yl)phenyl]formamide](/img/structure/B181193.png)